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2-Hydroxy-4-methylpentanoate
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説明
2-hydroxy-4-methylvalerate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxy-4-methylvaleric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite. It is a 2-hydroxy fatty acid anion and a methyl-branched fatty acid anion. It derives from a valeric acid. It is a conjugate base of a 2-hydroxy-4-methylvaleric acid.
科学的研究の応用
Food Science Applications
Flavoring Agent
2-Hydroxy-4-methylpentanoate is utilized as a flavoring agent in the food industry. Its enantiomers have been analyzed in various wines, revealing that the R form is predominantly found in white wines, while both R and S forms are present in red wines. The concentration of these compounds contributes to the fruity aromas characteristic of certain wines, with sensory analysis demonstrating their significant impact on the perception of flavor at low concentrations .
Fermentation Processes
The compound is produced during malolactic fermentation (MLF), a process crucial in winemaking. Research indicates that lactic acid bacteria metabolize L-leucine to form 2-hydroxy-4-methylpentanoic acid, highlighting its role in the development of flavor profiles in fermented products . The production pathways and the compound's presence post-fermentation suggest potential for enhancing flavor complexity in wines.
Microbiological Applications
Metabolic Studies
The metabolic pathways involving this compound have been studied extensively with Clostridium butyricum and Eubacterium brachy. These bacteria utilize L-leucine to synthesize the compound, indicating its relevance in microbial metabolism and potential applications in biotechnological processes . Understanding these pathways can lead to advancements in fermentation technology and microbial production systems.
Biochemical Applications
Biomarker for Metabolic Disorders
Research has indicated that the (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid is present in patients with short-bowel syndrome, suggesting its potential role as a biomarker for metabolic disorders . This application opens avenues for further studies into its diagnostic capabilities and therapeutic implications.
Summary of Case Studies
Study | Focus | Findings |
---|---|---|
Lytra et al. (2017) | Wine Fermentation | Increase in 2-hydroxy-4-methylpentanoic acid during MLF; important for flavor development. |
Butel et al. (1995) | Microbial Metabolism | Demonstrated production from L-leucine by Clostridium butyricum; implications for fermentation processes. |
Hamid et al. (1994) | Bacterial Metabolism | Further confirmed synthesis pathways involving Eubacterium brachy; supports understanding of amino acid catabolism. |
特性
分子式 |
C6H11O3- |
---|---|
分子量 |
131.15 g/mol |
IUPAC名 |
2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1 |
InChIキー |
LVRFTAZAXQPQHI-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC(C(=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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